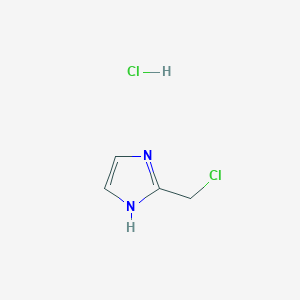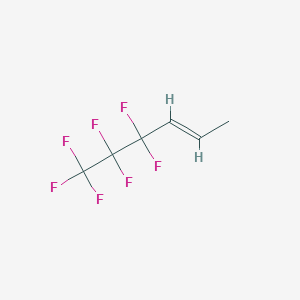
Tetracosanedioic acid
Vue d'ensemble
Description
Tetracosanedioic acid , also known as C24H46O4 , is a long-chain dicarboxylic acid. Its molecular formula indicates that it consists of 24 carbon atoms, 46 hydrogen atoms, and 4 oxygen atoms. This compound is characterized by its straight-chain structure, which contributes to its unique properties.
Synthesis Analysis
The synthesis of tetracosanedioic acid involves various methods, including oxidative cleavage of long-chain alkenes or hydrolysis of corresponding esters . Researchers have explored both chemical and enzymatic routes to produce this compound. The choice of synthesis method depends on factors such as efficiency, yield, and scalability.
Molecular Structure Analysis
Tetracosanedioic acid’s molecular structure features a linear carbon backbone with two carboxylic acid functional groups at the ends. The carbon chain is saturated, and the presence of the carboxyl groups imparts acidity to the molecule. The arrangement of atoms and bonds within the structure influences its physical and chemical properties.
Chemical Reactions Analysis
- Esterification : Tetracosanedioic acid can react with alcohols to form esters. These esters find applications in cosmetics, lubricants, and plasticizers.
- Polymerization : Due to its dicarboxylic nature, tetracosanedioic acid participates in polymerization reactions. It serves as a monomer in the synthesis of long-chain polyamides (nylon) and polyesters.
- Oxidation : Under controlled conditions, tetracosanedioic acid can be oxidized to produce shorter-chain dicarboxylic acids.
Physical And Chemical Properties Analysis
- Melting Point : Tetracosanedioic acid typically melts around 120°C to 130°C .
- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.
- Density : The density of tetracosanedioic acid is approximately 0.9 g/cm³ .
- Acidity : The two carboxylic acid groups confer acidity, making it a weak acid.
Applications De Recherche Scientifique
1. Environmental Remediation
Tetracosane is a significant component in the biodegradation process of petroleum compounds in saline environments. Research by Dastgheib et al. (2011) highlighted a halotolerant Alcanivorax sp. strain Qtet3, which demonstrated the ability to degrade over 90% of tetracosane in 10 days. This strain has potential applications in the bioremediation of saline soils and wastes contaminated with crude oil or diesel fuel, due to its capability to thrive in varying NaCl concentrations.
2. Industrial Chemistry
In the field of industrial chemistry, tetracosane and its derivatives play a role in various chemical synthesis processes. For instance, the kinetics and mechanism of tetrahydrofuran synthesis from 1,4-butanediol via dehydration in high-temperature water were investigated by Hunter, Ehrenberger, & Savage (2006). This process is significant for industrial applications where tetrahydrofuran is a valuable solvent and chemical precursor.
3. Pharmaceutical and Biomedical Applications
The development and application of poly(ortho esters) for pain control and periodontal treatment, as discussed by Helle et al. (2002), indicate the relevance of tetracosane derivatives in biomedical research. These polymers can be used to deliver analgesic agents for post-surgical pain control or treat periodontal diseases.
4. Aerosol Science
Tetracosane is also significant in aerosol science. Swanson & Kittelson (2010) evaluated the effectiveness of thermal denuder and catalytic stripper methods for measuring solid particles in aerosols, using tetracosane as one of the test substances. This research is vital for understanding and measuring pollution, especially in relation to diesel exhaust particles.
5. Environmental Biotechnology
Lu et al. (2019) studied the effects of 1,9-decanediol, a biological nitrification inhibitor found in tetracosane derivatives, on soil nitrification and ammonia oxidizers. This research has implications for agricultural soil management and the mitigation of nitrogen losses.
Safety And Hazards
- Toxicity : Tetracosanedioic acid is generally considered low in toxicity.
- Handling Precautions : Standard laboratory precautions apply when handling this compound.
- Environmental Impact : Its persistence in the environment and potential bioaccumulation warrant further investigation.
Orientations Futures
- Biomedical Applications : Explore tetracosanedioic acid’s potential in drug delivery systems or as a building block for bioactive compounds.
- Green Synthesis : Investigate eco-friendly methods for its production.
- Functional Materials : Develop novel materials based on tetracosanedioic acid for diverse applications.
Propriétés
IUPAC Name |
tetracosanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O4/c25-23(26)21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24(27)28/h1-22H2,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGVRGZJILVMDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCCC(=O)O)CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369158 | |
| Record name | Tetracosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetracosanedioic acid | |
CAS RN |
2450-31-9 | |
| Record name | Tetracosanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



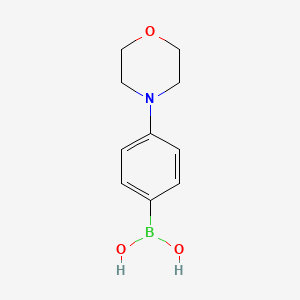
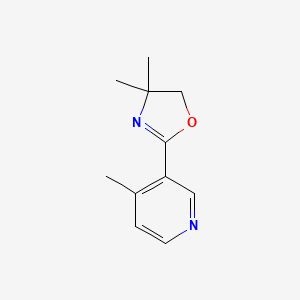
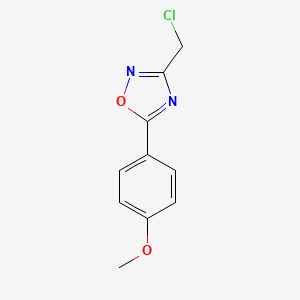
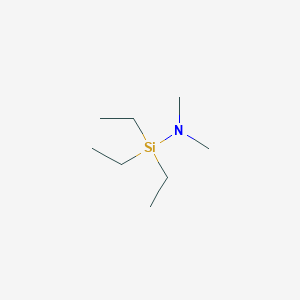
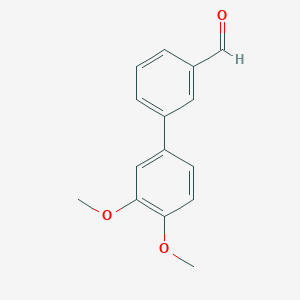

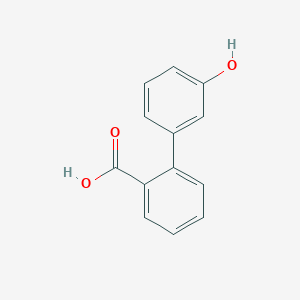
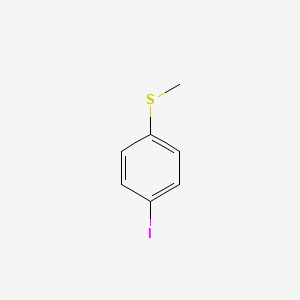
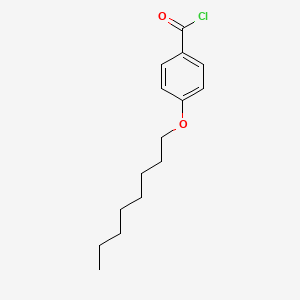
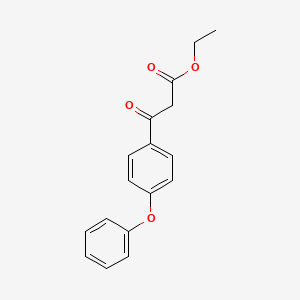
![Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1585977.png)

